

L-Leucine Supplementation and Lean Body Mass: A Meta-Analysis Comparison Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	<i>L-Leucine</i>
Cat. No.:	B10760876

[Get Quote](#)

L-leucine, an essential branched-chain amino acid, plays a critical role as both a substrate for and a signaling molecule in muscle protein synthesis (MPS).^[1] Its potential to enhance lean body mass (LBM) has been a subject of extensive research, particularly in populations susceptible to muscle loss, such as the elderly, and among individuals engaging in resistance training. This guide provides a comparative meta-analysis of key studies, detailing experimental protocols and the underlying molecular pathways to offer an objective overview for researchers and drug development professionals.

Comparative Efficacy of L-Leucine on Lean Body Mass

The effect of **L-leucine** supplementation on LBM is nuanced, with outcomes often depending on the study population, intervention duration, and conjunction with other stimuli like resistance exercise. While leucine robustly stimulates MPS, its translation into measurable gains in LBM over the long term shows variable results across studies.^{[2][3]}

A meta-analysis focusing on older adults found that while leucine supplementation significantly increases the muscle protein fractional synthetic rate, it does not consistently lead to significant increases in total lean body mass or leg lean mass.^{[2][4]} Another systematic review and meta-analysis of 17 randomized controlled trials (RCTs) reported that isolated **L-leucine** supplementation had no significant effect on total lean mass in older adults.^{[3][5]} However, some studies suggest that when combined with other nutrients like vitamin D or as part of a

broader protein supplementation strategy, benefits in muscle mass and function can be observed.[3][6]

In younger, active adults, the evidence for leucine supplementation enhancing LBM is also inconclusive.[1] A systematic review of 14 RCTs found that in healthy, trained young adults, leucine did not offer significant advantages in muscle growth over placebo.[1] The efficacy of leucine appears to be more pronounced in situations of anabolic resistance, such as in elderly populations, or when dietary protein intake is insufficient.[7]

Below is a summary of findings from key meta-analyses and representative studies.

Study/Meta-Analysis (Year)	Participant Population	Leucine Dosage & Duration	Key Findings on Lean Body Mass (LBM)
Xu et al. (2015)[2][4]	Elderly Adults	Varied (across 9 studies)	Significantly increased muscle protein synthesis rate (P<0.001). No significant difference in LBM change compared to placebo (P=0.318).
Cheng et al. (2022)[3][5]	Older Adults	Varied (across 17 RCTs)	Isolated leucine supplementation showed no effect on total lean mass (Weighted Mean Difference = 0.03 kg, P=0.917).
Morton et al. (2018)[6]	Healthy Adults (in RET)	As part of total protein intake	Protein supplementation (containing leucine) significantly increased fat-free mass (0.30 kg) compared to placebo. Gains plateaued at ~1.6 g/kg/day total protein intake.
Kim, H. et al. (2012)[2]	Sarcopenic Elderly Women	2.5g Amino Acid mix (with Leucine) + Exercise for 12 weeks	Intervention group showed a significant increase in LBM normalized by height and body weight compared to the control group.

Verhoeven et al. (2009) [2]	Healthy Elderly Men	7.5g Leucine/day for 12 weeks	Long-term leucine supplementation did not increase muscle mass or strength compared to placebo.
--	---------------------	----------------------------------	---

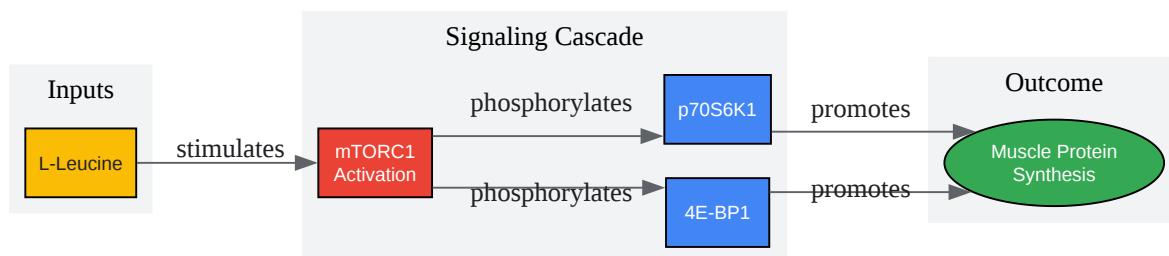
Experimental Protocols and Methodologies

The methodologies employed in studying the effects of **L-leucine** are critical to interpreting the results. Most rigorous investigations are designed as double-blind, randomized controlled trials (RCTs).

Participant Selection:

- Inclusion Criteria: Studies often target specific populations such as healthy elderly individuals (e.g., >65 years), sarcopenic patients, or young adults engaged in structured resistance exercise training (RET).[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Exclusion Criteria: Common exclusions include acute or chronic diseases affecting protein metabolism, mobility limitations, and use of medications known to influence muscle mass (e.g., corticosteroids).

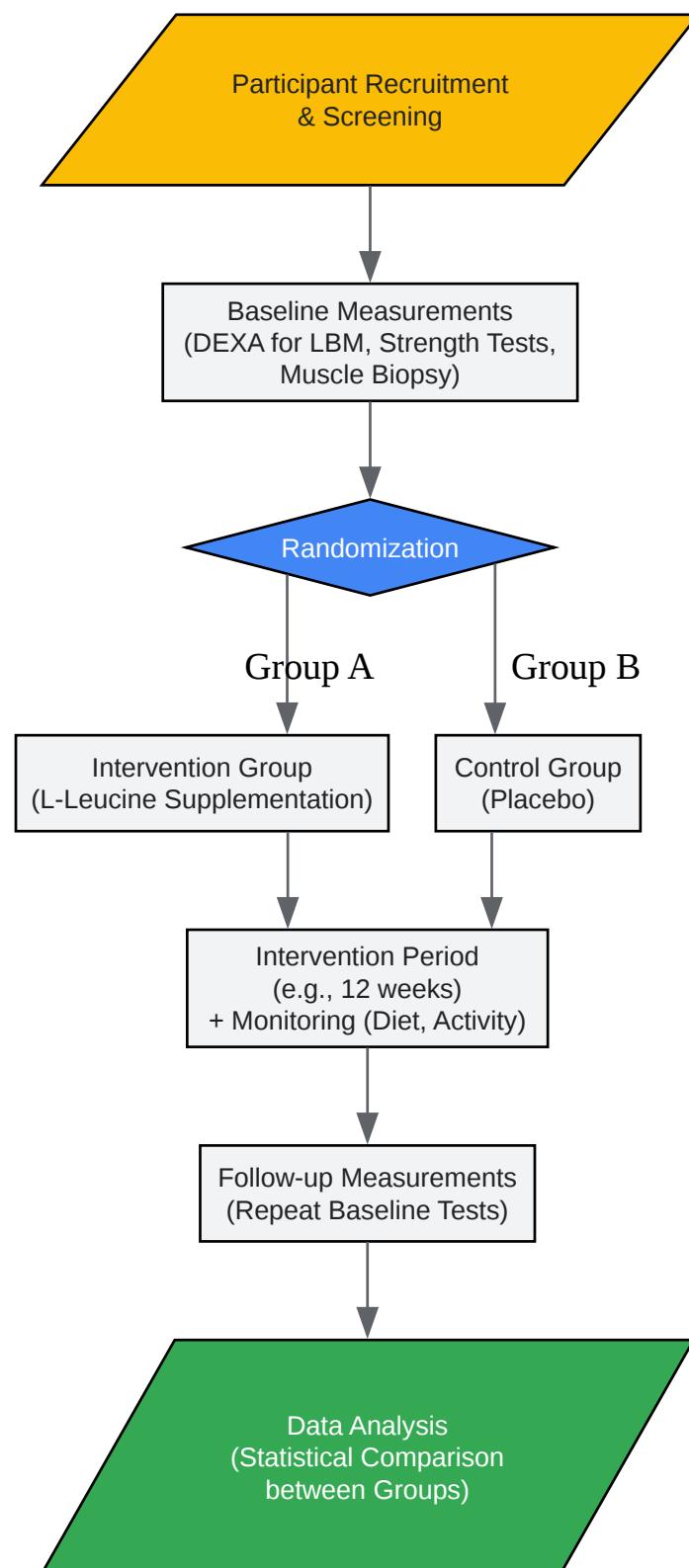
Intervention:


- Supplementation: Participants are randomized to receive either **L-leucine** or a placebo (commonly maltodextrin or another non-caloric powder). Dosages vary widely, from 2.5g to over 10g per day, administered in single or multiple doses, often post-exercise or with meals to maximize the anabolic response.[\[2\]](#)[\[8\]](#)
- Dietary Control: Subjects are typically instructed to maintain their habitual dietary and physical activity patterns. Dietary intake is monitored via food logs to ensure that changes are not due to confounding variations in protein or energy intake.

Outcome Assessment:

- Body Composition: The primary outcome, lean body mass, is most accurately measured using Dual-energy X-ray Absorptiometry (DXA), considered the gold standard. Other methods include bioelectrical impedance analysis (BIA) and hydrostatic weighing.
- Muscle Protein Synthesis (MPS): MPS rates are quantified using stable isotope tracer techniques. This involves the infusion of a labeled amino acid (e.g., ¹³C-leucine) and subsequent analysis of muscle biopsy samples to measure the rate of tracer incorporation into muscle proteins.[2]

Signaling Pathways and Experimental Workflow


Molecular Mechanism: The mTORC1 Signaling Pathway **L-leucine** directly activates the mammalian Target of Rapamycin Complex 1 (mTORC1), a master regulator of cell growth and protein synthesis.[9][10] This activation is a key mechanism behind leucine's anabolic effect on muscle.[11] Upon entering the muscle cell, leucine stimulates mTORC1, which then phosphorylates its downstream targets: p70 ribosomal S6 kinase (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[9] This cascade enhances the translational efficiency of mRNAs, leading to increased synthesis of muscle proteins.[9][10]

[Click to download full resolution via product page](#)

L-Leucine's activation of the mTORC1 signaling pathway.

Typical Experimental Workflow The workflow for a typical RCT investigating **L-leucine** supplementation follows a structured, multi-stage process from recruitment to data analysis to ensure robust and unbiased results.

[Click to download full resolution via product page](#)

Standard workflow for a randomized controlled trial on **L-Leucine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. The effectiveness of leucine on muscle protein synthesis, lean body mass and leg lean mass accretion in older people: a systematic review and meta-analysis | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 3. Frontiers | The Effect of Leucine Supplementation on Sarcopenia-Related Measures in Older Adults: A Systematic Review and Meta-Analysis of 17 Randomized Controlled Trials [frontiersin.org]
- 4. The effectiveness of leucine on muscle protein synthesis, lean body mass and leg lean mass accretion in older people: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Effect of Leucine Supplementation on Sarcopenia-Related Measures in Older Adults: A Systematic Review and Meta-Analysis of 17 Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bjsm.bmj.com [bjsm.bmj.com]
- 7. consensus.app [consensus.app]
- 8. baylor-ir.tdl.org [baylor-ir.tdl.org]
- 9. Leucine stimulates mTOR and muscle protein synthesis in both animal and human [efdeportes.com]
- 10. researchgate.net [researchgate.net]
- 11. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [L-Leucine Supplementation and Lean Body Mass: A Meta-Analysis Comparison Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10760876#a-meta-analysis-of-l-leucine-supplementation-studies-on-lean-body-mass>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com